molecular formula C7H10BrFN2O B12460843 4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole

4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole

Cat. No.: B12460843
M. Wt: 237.07 g/mol
InChI Key: BXJDDWVNFPORRW-UHFFFAOYSA-N
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Description

4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole is an organic compound with the molecular formula C7H11BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in organic synthesis and as an intermediate in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole typically involves the bromination of 1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents makes it a valuable intermediate in the synthesis of various complex molecules[5][5].

Properties

Molecular Formula

C7H10BrFN2O

Molecular Weight

237.07 g/mol

IUPAC Name

4-bromo-1-(1-ethoxyethyl)-3-fluoropyrazole

InChI

InChI=1S/C7H10BrFN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3

InChI Key

BXJDDWVNFPORRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)N1C=C(C(=N1)F)Br

Origin of Product

United States

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